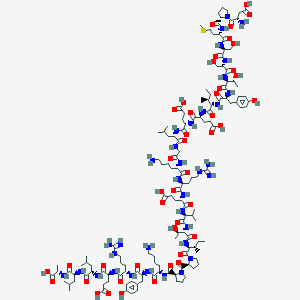

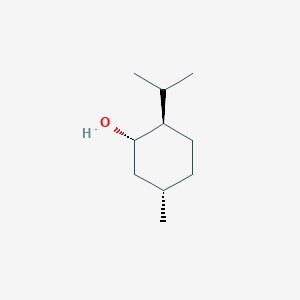

![molecular formula C18H30ClNO3 B141115 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride CAS No. 437651-44-0](/img/structure/B141115.png)

4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of related benzoic acid derivatives typically involves the formation of amide or ester linkages, as well as the introduction of various substituents to the benzoic acid core. For example, the synthesis of a dibutyltin(IV) complex of a diazenylbenzoic acid derivative was achieved by refluxing the ligand with dibutyltin(IV) oxide in hot toluene . This suggests that similar conditions could potentially be used to introduce dibutylamino groups into benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as UV-visible, IR, NMR, and mass spectrometry . These methods can provide detailed information about the functional groups present and the overall molecular geometry. For instance, the study of polymorphs of 4-(N,N-dimethylamino)benzoic acid revealed the presence of a dimeric acid-acid motif formed by primary intermolecular O-H...O hydrogen bonds .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including anion recognition , complex formation , and tautomerism . The selectivity and reactivity of these compounds can be influenced by the basicity and charge density of guest anions, as well as the solvent composition and pH .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be explored through experimental and theoretical studies. For example, vibrational spectra, chemical shifts in NMR, UV-Vis absorption maxima, and electrostatic potential surface mapping can provide insights into the structure-activity relationships . Additionally, computational methods such as density functional theory (DFT) can be used to predict molecular properties, including HOMO-LUMO energy gaps and non-linear optical properties .

Scientific Research Applications

Benzoic Acid in Gut Functions

Benzoic Acid Used as Food and Feed Additives Can Regulate Gut Functions

Benzoic acid, as an antibacterial and antifungal preservative, has shown potential in improving gut health by regulating functions like digestion, absorption, and immunity. This study highlights the dual nature of benzoic acid, where appropriate levels can enhance gut functions, but excess can harm gut health. The insights come from studies using piglets and porcine intestinal epithelial cells, suggesting possible implications for human health as well (X. Mao et al., 2019).

Degradation and Stability Studies

LC-MS/MS Study of the Degradation Processes of Nitisinone and Its By-products

This study focuses on nitisinone, a compound with benzoic acid derivatives, exploring its stability and degradation pathways under various conditions. The findings reveal the formation of stable degradation products, offering a deeper understanding of the compound's properties and potential environmental impacts. Such studies are crucial for assessing the safety and effectiveness of pharmaceuticals containing benzoic acid derivatives (H. Barchańska et al., 2019).

Synthesis and Application of Benzoic Acid Derivatives

Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid A Review

This review discusses a novel salicylic acid derivative, highlighting its synthesis, potential activities, and benefits as a potential alternative drug. The comprehensive analysis of its COX-2 specificity, toxicity profile, and antiplatelet activity positions it as a promising compound for drug development. Such reviews pave the way for exploring new applications of benzoic acid derivatives in medical science (Yudy Tjahjono et al., 2022).

Pharmacokinetic Analysis of Benzoic Acid

Physiologically-based Pharmacokinetic Analysis of Benzoic Acid in Rats, Guinea Pigs, and Humans Implications for Dietary Exposures

This study presents a physiologically-based pharmacokinetic (PBPK) analysis of benzoic acid across species, aiming to assess dietary exposures and reduce interspecies uncertainty factors. By comparing metabolic and dosimetric variations, the study offers valuable insights for evaluating dietary safety standards related to benzoic acid consumption (Timothy E. Hoffman & W. Hanneman, 2017).

Safety and Hazards

properties

IUPAC Name |

4-[3-(dibutylamino)propoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21;/h8-11H,3-7,12-15H2,1-2H3,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXBWGNCINCLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437679 | |

| Record name | 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride | |

CAS RN |

437651-44-0 | |

| Record name | Benzoic acid, 4-[3-(dibutylamino)propoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437651-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride in the synthesis of dronedarone?

A1: 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride serves as a crucial building block in the synthesis of dronedarone []. The paper describes a multi-step synthesis where this compound is first converted to its respective acyl chloride, which then reacts further to ultimately yield dronedarone. The described synthesis highlights the importance of this specific compound as a direct precursor in the process.

Q2: Are there alternative synthesis routes for dronedarone that do not utilize 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride?

A2: While the provided research [] focuses on a specific synthetic route utilizing 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride, exploration of alternative synthetic pathways for dronedarone falls outside the scope of this paper. Further research in chemical synthesis literature would be needed to investigate alternative approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)

![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)

![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)